molecular formula C7H12ClNO3 B1620344 2-(2-Chloroacetamido)pentanoic acid CAS No. 6940-47-2

2-(2-Chloroacetamido)pentanoic acid

Cat. No. B1620344
CAS RN: 6940-47-2
M. Wt: 193.63 g/mol
InChI Key: KWMCURFIQFSPEW-UHFFFAOYSA-N
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Description

2-(2-Chloroacetamido)pentanoic acid, also known as 2-Chloroacetamidopentanoic acid or CAA, is a synthetic organic compound that is used in a variety of scientific research applications. CAA is a colorless, odourless crystalline solid that is soluble in water and other polar solvents. It is a derivative of pentanoic acid, and its molecular formula is C5H9ClNO2. CAA is used in a variety of scientific research applications, such as drug design, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

Chloroacetamides in Herbicide Research

Chloroacetamides, including compounds structurally related to 2-(2-Chloroacetamido)pentanoic acid, are extensively studied for their use as pre-emergent herbicides. These compounds act by inhibiting very-long-chain fatty acid (VLCFA) synthesis in plants, a critical process for cell membrane integrity and plant development. Research highlights the primary target of chloroacetamides as the VLCFA elongase enzyme system, with studies demonstrating that phytotoxic chloroacetamides inhibit the synthesis of VLCFAs, impacting plant growth and development significantly (Böger, Matthes, & Schmalfuss, 2000). The inhibitory effect depends on the chloroacetamide structure and is stereospecific, underscoring the importance of chemical configuration in herbicidal activity.

Environmental Impact and Toxicology

The environmental fate and toxicological effects of chloroacetamides, by extension potentially including this compound, are subjects of considerable research interest. Chloroacetamides are among the most widely distributed pollutants in the environment due to their application in agriculture. Studies have shown concerns about their detection in soil, air, and water, and their potential lethal effects on non-target organisms, including aquatic life and human exposure (Islam et al., 2017). The research suggests a need for localized mitigation strategies to prevent environmental entry and a comprehensive understanding of the long-term exposure impacts on ecosystems.

Safety and Hazards

The safety data sheet for 2-(2-Chloroacetamido)pentanoic acid indicates that it may cause skin and eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[(2-chloroacetyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMCURFIQFSPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309527
Record name Norvaline, N-(chloroacetyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6940-47-2, 34337-03-6
Record name Norvaline, N-(chloroacetyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6940-47-2
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Record name N-(Chloroacetyl)-DL-norvaline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norvaline, L-
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Record name 6940-47-2
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Record name Norvaline, N-(chloroacetyl)-
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Record name N-(chloroacetyl)-DL-norvaline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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